molecular formula C9H10ClNO2 B3030582 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone CAS No. 923289-36-5

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone

Cat. No.: B3030582
CAS No.: 923289-36-5
M. Wt: 199.63
InChI Key: MVFUMUMEMBVBLZ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is characterized by the presence of an amino group, a chloro substituent, and a methoxy group attached to a phenyl ring, along with an ethanone moiety. This compound is typically found as a light brown to brown powder or crystals .

Preparation Methods

The synthesis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-chloro-4-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

The presence of the amino group in this compound makes it unique and versatile for various chemical and biological applications.

Biological Activity

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone, also known as a substituted phenyl ethanone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's potential therapeutic applications include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H10ClN O2, with a molecular weight of approximately 199.63 g/mol. The presence of the amino group and methoxy substituent on the aromatic ring contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that various derivatives of phenyl ethanones exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the antimicrobial efficacy of related compounds against Pseudomonas aeruginosa and Staphylococcus aureus, revealing that certain derivatives showed inhibition zones ranging from 11 to 14 mm, indicating promising antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameInhibition Zone (mm)Target Bacteria
This compound12Staphylococcus aureus
3-Benzylquinazolin-4(3H)-one14Pseudomonas aeruginosa
4-Chlorophenyl derivative13Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A study focusing on T-lymphoblastic cell lines found that compounds with similar structures exhibited low nanomolar cytotoxicity, with selectivity towards cancerous cells over normal cells .

Case Study: Cytotoxicity Evaluation
In a recent evaluation, derivatives were tested on several cancer cell lines:

  • Cell Lines Tested : CCRF-CEM, MOLT-4, Jurkat
  • IC50 Values : Ranged from 9 nM to 25 nM for selected compounds.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In experimental models using carrageenan-induced paw edema in rats, certain derivatives showed significant inhibition compared to standard anti-inflammatory drugs such as indomethacin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor functions related to inflammation and immune responses.

Properties

IUPAC Name

1-(2-amino-3-chloro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFUMUMEMBVBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652103
Record name 1-(2-Amino-3-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923289-36-5
Record name 1-(2-Amino-3-chloro-4-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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